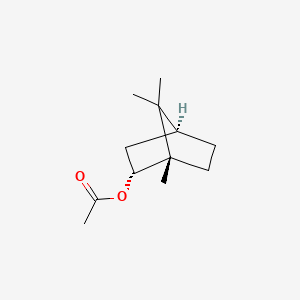

(-)-Bornyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Bornyl acetate is a monoterpene compound that is widely distributed in nature and is found in a variety of plant species. It is a colorless or pale yellow liquid with a sweet, woody, and camphoraceous odor. It is also known as 1-bornyl acetate, and it is a naturally occurring terpene found in essential oils. This compound has a wide range of applications, from pharmaceuticals and cosmetics to food and beverage flavoring. It has been studied for its potential medicinal properties, including its anti-inflammatory, anti-viral, and anti-bacterial effects.

Applications De Recherche Scientifique

Biocatalysis and Chemical Transformation : Miyazawa and Miyasato (2001) reported the biotransformation of (-)-bornyl acetate using the fungus Glomerella cingulata, resulting in various metabolites like 5-exo-hydroxybornyl acetate and 5-oxobornyl acetate (Miyazawa & Miyasato, 2001).

Psychophysiological Effects : Matsubara et al. (2011) found that this compound, when inhaled at low doses, induced relaxation and reduced arousal levels after visual display terminal work, without affecting task performance (Matsubara et al., 2011).

Anti-inflammatory Properties : Chen et al. (2014) demonstrated the anti-inflammatory potential of bornyl acetate in a lipopolysaccharide-induced acute lung injury model. It showed a reduction in proinflammatory cytokines and neutrophil infiltration (Chen et al., 2014).

Analgesic Effects : Wu et al. (2004) and (2005) investigated the analgesic and anti-inflammatory effects of bornyl acetate, showing its efficacy in reducing pain in various models (Wu et al., 2004); (Wu et al., 2005).

Anticancer Activity : Li and Wang (2016) found that bornyl acetate enhanced the anticancer activity of 5-fluorouracil in human gastric cancer cells, indicating its potential as an adjunct in cancer therapy (Li & Wang, 2016).

Vascular Health : Yang et al. (2018) showed that bornyl acetate suppressed attachment of monocytes to endothelial cells induced by oxidized LDL, suggesting its role in preventing vascular inflammation related to atherosclerosis (Yang et al., 2018).

Atmospheric Chemistry : Coeur et al. (1999) studied the gas-phase reaction of bornyl acetate with hydroxyl radical, leading to the formation of organic aerosols, relevant in atmospheric chemistry (Coeur et al., 1999).

Chemical and Microbiological Functionalization : Allen et al. (1979) researched the chemical and microbiological remote functionalisation of bornyl acetate, which is important for understanding its chemical properties and potential applications in synthesis (Allen et al., 1979).

Rumen Fermentation and Methane Mitigation : Joch et al. (2015) investigated the effects of bornyl acetate on rumen fermentation, finding it could reduce methane production, which has implications for agricultural practices and environmental sustainability (Joch et al., 2015).

Mécanisme D'action

Target of Action

(-)-Bornyl acetate, also known as BORNYL ACETATE, Levo-bornyl acetate, L-bornyl acetate, or (-)-Borneol acetate, is a compound that primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes are responsible for converting acetate into acetyl coenzyme A (acetyl-CoA), a crucial molecule in many biochemical reactions .

Mode of Action

This compound interacts with its targets, the acyl-CoA short-chain synthetases, to facilitate the conversion of acetate into acetyl-CoA . This interaction results in an increase in the levels of acetyl-CoA within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the acetate metabolism pathway . This pathway involves the conversion of acetate into acetyl-CoA, which is then used in various metabolic processes, including energy production, lipid synthesis, and protein acetylation .

Pharmacokinetics

It’s known that acetate, the molecule that this compound helps to metabolize, can traverse cell membranes without requiring a specific uptake system , suggesting that this compound may have good bioavailability.

Result of Action

The action of this compound results in increased levels of acetyl-CoA within the cell . This increase in acetyl-CoA can have various effects at the molecular and cellular level, including increased energy production, enhanced lipid synthesis, and altered protein function through acetylation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as glucose, can affect the rate at which acetate is metabolized into acetyl-CoA . Additionally, conditions such as hypoxia and nutrient scarcity can also influence the action and efficacy of this compound .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (-)-Bornyl acetate can be achieved through the esterification of (-)-borneol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "(-)-Borneol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add (-)-borneol and acetic anhydride to a reaction flask", "Add a small amount of catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then add water to hydrolyze the excess acetic anhydride", "Extract the product with a non-polar solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain (-)-Bornyl acetate as a colorless liquid" ] } | |

| 76-49-3 | |

Formule moléculaire |

C12H20O2 |

Poids moléculaire |

196.29 g/mol |

Nom IUPAC |

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1 |

Clé InChI |

KGEKLUUHTZCSIP-RTYFJBAXSA-N |

SMILES isomérique |

CC(=O)OC1CC2CC[C@]1(C2(C)C)C |

SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

SMILES canonique |

CC(=O)OC1CC2CCC1(C2(C)C)C |

Apparence |

Solid powder |

Point d'ébullition |

220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |

Color/Form |

Colorless to very pale straw-colored liquid |

Densité |

0.978 at °C 0.981-0.985 0.979-0.984 0.981-0.987 |

Point d'éclair |

190 °F (88 °C) /closed cup/ |

Description physique |

Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS] Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma Colourless solid; Sweet herbaceous odou |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Slightly soluble in water; Insoluble in glycerin, propylene glycol Soluble (in ethanol) Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Practically insoluble to insoluble in wate |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bornyl acetate; NSC 407158; NSC-407158; NSC407158 |

Pression de vapeur |

0.6 [mmHg] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B1192335.png)

![N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide](/img/structure/B1192338.png)

![(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide](/img/structure/B1192340.png)